molecular formula C6H14ClNO B1458453 1-(Oxolan-3-yl)ethan-1-amine hydrochloride CAS No. 1803592-17-7

1-(Oxolan-3-yl)ethan-1-amine hydrochloride

Cat. No. B1458453
M. Wt: 151.63 g/mol
InChI Key: ZYZOZVDOIHZJFI-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803592-17-7 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 1-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(Oxolan-3-yl)ethan-1-amine hydrochloride is 1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases can be used to visualize the InChI code.


Physical And Chemical Properties Analysis

1-(Oxolan-3-yl)ethan-1-amine hydrochloride is a powder at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) or from the manufacturer .

Scientific Research Applications

  • Consecutive Three-Component Synthesis : 1-(Oxolan-3-yl)ethan-1-amine hydrochloride is used in a novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones. This method is based on an amidation-coupling-cycloisomerization (ACCI) sequence (Merkul & Müller, 2006).

  • Synthesis of Chiral 1,3-Oxazinan-2-ones : It's used in synthesizing chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. These compounds are valuable intermediates in pharmaceuticals and amino alcohols production (Ella-Menye, Sharma, & Wang, 2005).

  • Design and Synthesis of Hexadentate Ligand Complexes : It is instrumental in designing and synthesizing hexadentate (N3O3) tripodal amine phenol ligand complexes of group 13 metals like aluminum, gallium, and indium (Liu et al., 1993).

  • Solubility Studies in Triethanolamine Solutions : The solubility of ethane in aqueous solutions of triethanolamine has been studied, which is crucial for natural gas processing (Jou, Otto, & Mather, 1996).

  • Efficient Synthesis of Key Intermediates : This chemical is involved in the efficient synthesis and resolution of key intermediates like 1-(naphthalen-1-yl)ethanamine, which are crucial in synthesizing compounds like cinacalcet hydrochloride (Mathad et al., 2011).

  • Cascade Formal Trienamine-Vinylogous Iminium Ion Activation : It aids in asymmetric benzylic functionalizations of 3-vinyl benzofurans via cascade formal trienamine-vinylogous iminium ion activation, demonstrating its role in constructing chiral ethane derivatives (Xiao et al., 2017).

  • Catalytic Enantioselective Borane Reduction : The compound has been used in the catalytic enantioselective borane reduction of benzyl oximes, showcasing its role in synthesizing enantiomerically enriched amines (Huang, Ortiz-Marciales, & Hughes, 2011).

  • Synthesis of Photoinitiators : It's involved in synthesizing photoinitiators like 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, used in two-photon carbazole photoinitiators (Zhao, Qian, Gong, & Chen, 2011).

  • Formation of Ketene Dithioacetals : 1-(Oxolan-3-yl)ethan-1-amine hydrochloride is also used in generating ketene dithioacetals through the reaction with perchloric acid in acetic anhydride (Okuyama, 1982).

  • Antibacterial Activity of Amide Derivatives : It plays a role in the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which exhibit antibacterial activity (Reddy & Prasad, 2021).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(oxolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZOZVDOIHZJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-3-yl)ethan-1-amine hydrochloride

CAS RN

1803592-17-7
Record name 1-(oxolan-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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